3,3'-Thiodipropionitrile

Toxicology Safety assessment Risk management

3,3'-Thiodipropionitrile (C₆H₈N₂S; MW 140.21) is a sulfur-bridged dinitrile with a low melting point (24–25°C) and density of 1.11 g/mL. It is the direct precursor to thiodipropionate ester antioxidants (DLTDP, DSTDP, DTTDP) via hydrolysis to thiodipropionic acid. The central thioether enables sulfide-specific chemistry (oxidation, hydrolysis) unavailable with adiponitrile or succinonitrile. With an LD₅₀ of 4210 mg/kg—tenfold safer than adiponitrile (~300 mg/kg)—it reduces occupational exposure risk during scale-up. Ideal for antioxidant production, specialty monomers, and analytical reference standards.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 111-97-7
Cat. No. B089633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Thiodipropionitrile
CAS111-97-7
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESC(CSCCC#N)C#N
InChIInChI=1S/C6H8N2S/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2
InChIKeyNDVLTZFQVDXFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Thiodipropionitrile (CAS 111-97-7) Procurement Guide: Technical Specifications and Selection Criteria


3,3'-Thiodipropionitrile is an aliphatic dinitrile featuring a central thioether linkage (C₆H₈N₂S; MW 140.21) [1]. It exhibits a density of 1.11 g/mL at 25°C and a refractive index of n20/D 1.499 [2]. Its melting point of 24–25°C means the compound exists near ambient room temperature as either a solid or liquid depending on slight environmental fluctuations [1][2]. This low melting point combined with the central sulfur atom distinguishes it from structurally simpler linear dinitriles such as adiponitrile, which lacks the thioether bridge and exhibits a lower density of approximately 0.97 g/mL [3].

Procurement Risk Analysis for 3,3'-Thiodipropionitrile: Why In-Class Nitrile Interchange Is Not Recommended


The aliphatic dinitrile class includes compounds with substantially different physical properties, toxicological profiles, and chemical functionalities. Substituting 3,3'-thiodipropionitrile with adiponitrile or succinonitrile without explicit method validation introduces quantifiable risk. Acute oral toxicity in rats differs markedly: 3,3'-thiodipropionitrile exhibits an LD₅₀ of 4210 mg/kg [1], whereas adiponitrile (LD₅₀ ~300 mg/kg) and succinonitrile (LD₅₀ ~450 mg/kg) are an order of magnitude more acutely toxic [2]. Furthermore, the central sulfur atom in 3,3'-thiodipropionitrile enables nucleophilic sulfide chemistry (e.g., oxidation to sulfoxide/sulfone, hydrolysis to thiodipropionic acid) , whereas non-sulfur-containing dinitriles cannot participate in thioether-specific transformations. Density differences (1.11 g/mL vs. 0.95–0.97 g/mL for succinonitrile/adiponitrile) also alter volumetric measurements in formulation workflows [1][3].

3,3'-Thiodipropionitrile (CAS 111-97-7) Quantitative Differentiation Evidence: Comparator-Based Analysis


Acute Oral Toxicity: 3,3'-Thiodipropionitrile vs. Adiponitrile and Succinonitrile

3,3'-Thiodipropionitrile exhibits an acute oral LD₅₀ in rats of 4210 mg/kg [1]. This is approximately 10–14 times higher (less acutely toxic) than adiponitrile (LD₅₀ ~300 mg/kg) and succinonitrile (LD₅₀ ~450 mg/kg) [2]. All three compounds belong to the aliphatic dinitrile class, making this a valid class-level comparison. The order-of-magnitude difference in acute toxicity is attributed to the presence of the central sulfur atom, which alters metabolic activation pathways relative to the cytochrome P450-mediated cyanide release mechanism dominant in α,ω-dinitriles [2].

Toxicology Safety assessment Risk management

Synthesis Yield: Optimized Reaction Conditions for 3,3'-Thiodipropionitrile Production

3,3'-Thiodipropionitrile is synthesized via Michael-type addition of acrylonitrile to sodium sulfide under mild aqueous conditions (30–50°C) with a 2:1.03–1.05 molar ratio of acrylonitrile to sodium sulfide . Reported isolated yields for this one-step synthesis are approximately 80–85% . In contrast, the production of adiponitrile typically requires high-temperature hydrocyanation of butadiene (DuPont process) or electrochemical dimerization of acrylonitrile (Monsanto process), operating at temperatures >100°C with complex catalyst systems and multi-step purification requirements [1].

Synthetic methodology Process chemistry Cost analysis

Hydrolytic Conversion Efficiency: Direct Pathway to Thiodipropionic Acid and Ester Derivatives

3,3'-Thiodipropionitrile undergoes direct hydrolysis to yield 3,3'-thiodipropionic acid without intermediate isolation of the nitrile in the same reaction vessel, a significant process advantage for integrated production workflows [1][2]. This acid is the critical precursor for thiodipropionate ester antioxidants including dilauryl thiodipropionate (DLTDP), distearyl thiodipropionate (DSTDP), and ditridecyl thiodipropionate (DTTDP)—all industrially significant secondary antioxidants for polyolefins, ABS, and synthetic rubber stabilization [3]. In contrast, hydrolysis of adiponitrile yields adipic acid, which is primarily directed toward nylon-6,6 polymer production rather than antioxidant applications [4].

Antioxidant synthesis Polymer stabilization Intermediate chemistry

Ambient Physical State: Melting Point and Its Impact on Handling and Formulation

3,3'-Thiodipropionitrile exhibits a melting point of 24–25°C at atmospheric pressure [1]. This places the compound precisely at the solid–liquid transition boundary under standard laboratory conditions (20–25°C), meaning small ambient temperature fluctuations determine its physical state. Succinonitrile melts at 54–57°C (solid at room temperature) [2], while adiponitrile melts at 1–3°C (liquid under most ambient conditions except cold storage) [3]. Density measurements (1.11 g/mL for 3,3'-thiodipropionitrile vs. 0.97–0.99 g/mL for adiponitrile) further differentiate handling requirements [1][3].

Physical properties Formulation Process engineering

3,3'-Thiodipropionitrile (CAS 111-97-7) Recommended Application Scenarios Based on Differentiated Evidence


Polymer Antioxidant Intermediate Manufacturing

Based on the direct hydrolytic conversion pathway to thiodipropionic acid [1][2], this compound is optimally suited as the starting material for producing thiodipropionate ester antioxidants (DLTDP, DSTDP, DTTDP). The synthesis proceeds via hydrolysis to the acid followed by esterification with the corresponding fatty alcohol. The sulfur-containing backbone provides secondary antioxidant functionality by decomposing hydroperoxides generated during polymer degradation. Procurement for this application is driven by the compound's established role as the precursor to an entire class of industrial antioxidants [3].

Sulfur-Containing Building Block in Organic Synthesis

The central thioether linkage, combined with terminal nitrile groups, provides a bifunctional scaffold for diverse synthetic transformations [1]. The sulfide can be oxidized to sulfoxide or sulfone derivatives, while nitrile groups undergo hydrolysis, reduction, or nucleophilic addition. The mild aqueous synthesis conditions (30–50°C, ~80–85% yield) [2] make this compound accessible for in-house preparation if commercial sourcing is unavailable. Applications include synthesis of sulfur-containing ligands, functional materials, and specialty monomers where the combination of thioether and nitrile functionalities is required.

Analytical Reference Standard for Method Development and Quality Control

The well-characterized physical properties of 3,3'-thiodipropionitrile—density 1.11 g/mL, refractive index n20/D 1.499, and melting point 24–25°C [1]—make it suitable as an analytical reference standard. Reverse-phase HPLC methods using acetonitrile/water mobile phases with phosphoric acid have been established for its quantification [2]. The compound's distinct retention characteristics and MS-compatible protocols support its use in purity verification and method validation workflows where reliable reference materials are required.

Safety-Conscious Nitrile Selection for Laboratory and Pilot-Scale Use

When comparing dinitriles for laboratory or pilot-scale applications where occupational exposure is a concern, the acute oral toxicity profile of 3,3'-thiodipropionitrile (LD₅₀ = 4210 mg/kg in rats) [1] is substantially less hazardous than adiponitrile (LD₅₀ ~300 mg/kg) or succinonitrile (LD₅₀ ~450 mg/kg) [2]. This order-of-magnitude difference in acute toxicity may influence compound selection when multiple dinitriles are under consideration for a given transformation and when handling volumes or exposure potential are significant.

Technical Documentation Hub

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